1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine
Description
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine (CAS: 15907-62-7) is a secondary amine featuring a norbornene (bicyclo[2.2.1]hept-5-ene) core substituted with a methylamine group. Its molecular formula is C₉H₁₅N, with a molecular weight of 137.23 g/mol. The bicyclic structure imparts rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and materials science. Key stereoisomers, such as the (1R,2S,4R)-configured derivative, have been characterized, highlighting the importance of stereochemistry in its reactivity and applications .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N/c1-10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 |
InChI Key |
KTMFYBLGBSIGPO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with methylamine. One common method is the reductive amination of bicyclo[2.2.1]hept-5-en-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural analogs of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine
Key Observations :
- The primary amine analog (C₈H₁₃N) serves as a precursor for synthesizing ureas and isocyanates but lacks the lipophilicity imparted by the N-methyl group in the target compound .
- Biperiden demonstrates how functionalization of the bicyclic core with aromatic and heterocyclic groups enhances pharmacological activity, particularly in central nervous system applications .
Functional Derivatives: Ureas and Carbamates
Table 2: Urea derivatives synthesized from bicyclo[2.2.1]hept-5-en-2-yl precursors
Key Observations :
- Urea derivatives exhibit 10–56°C lower melting points compared to adamantane-containing analogs, attributed to reduced molecular symmetry .
- Halogen substitution (e.g., F, Cl) on the aromatic ring fine-tunes lipophilicity (clogP = 2.5–3.0) and bioactivity, aligning with Lipinski’s rule for drug-likeness .
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine, a bicyclic amine compound, has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 149.24 g/mol. The structure features a bicyclic framework that may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.24 g/mol |
| LogP | 2.32 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Pharmacological Activity
Research indicates that compounds with similar bicyclic structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Some studies suggest that bicyclic amines can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Neuroprotective Properties : Bicyclic compounds have shown potential in protecting neuronal cells from damage in models of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data indicate that certain derivatives of bicyclic amines possess antimicrobial properties against various pathogens.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, modulating their activity and leading to physiological effects.
- Enzyme Inhibition : It could inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of neurotransmitters like serotonin.
- Cell Signaling Pathways : The compound may influence intracellular signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of related bicyclic compounds:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry reported that bicyclic amines demonstrated significant antidepressant-like effects in animal models through serotonin receptor modulation .
- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that certain bicyclic structures could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
